Pigment Yellow 155

Description

Contextual Overview of High-Performance Organic Pigments

High-performance organic pigments (HPPs) represent a specialized category of colorants engineered to deliver superior stability, durability, and color intensity compared to conventional organic pigments nbupbright.comcentrecolours.co.uk. These pigments are critical in demanding applications where resistance to environmental factors such as heat, chemicals, and light is paramount nbupbright.comcentrecolours.co.uk. Industries such as automotive coatings, high-end plastics manufacturing, and specialized printing inks rely heavily on HPPs for their exceptional performance characteristics nbupbright.combrilliantchem.com. While traditional organic pigments have historically been vital, HPPs have emerged to overcome limitations in hiding power, lightfastness, and thermal stability, offering enhanced longevity and performance pigmentchemical.com. The broad class of azo pigments, characterized by the presence of azo groups (-N=N-), forms a significant portion of all organic color pigments and has a rich history dating back to the late 1850s researchgate.netresearchgate.netjchemrev.com. Advancements in pigment chemistry have led to the development of more complex azo structures, such as disazo condensation pigments, which exhibit improved properties like lightfastness, heat resistance, and migration resistance, thereby expanding their application scope brilliantchem.compigmentchemical.com.

Significance of Pigment Yellow 155 in Contemporary Materials Science and Chemistry

This compound (PY155) is a notable high-performance organic pigment recognized for its brilliant yellow hue with a distinct greenish shade atamanchemicals.comsypigment.comepsilonpigments.com. It offers high tinting strength and excellent resistance to solvents, acids, and alkalis, making it a versatile choice for various industrial applications atamanchemicals.comsypigment.comepsilonpigments.comcolors-india.comcolors-india.com. Furthermore, PY155 demonstrates excellent lightfastness and weather fastness, along with high heat stability, allowing it to withstand demanding processing conditions, such as temperatures up to 260°C atamanchemicals.comsypigment.comcolors-india.comcolors-india.comfinelandchem.com. Its good dispersibility and chemical resistance contribute to its widespread use in automotive coatings, architectural paints, various plastics (including polyolefins, PVC, and engineering resins), and a range of printing inks atamanchemicals.comsypigment.comepsilonpigments.comcolors-india.comcolors-india.comfinelandchem.comalibaba.comkingchemglobal.commade-in-china.com. PY155 is considered a potential alternative to older pigments like benzidine (B372746) yellows due to its superior solvent resistance and lightfastness researchgate.net. Research into PY155 focuses on enhancing its performance through methods such as encapsulation for improved stability in aqueous systems, surface treatments for better dispersibility, and process optimization for reduced dispersion viscosity researchgate.netgoogle.comcn-pci.comresearchgate.netgoogle.com.

Evolution of Research Perspectives on Azo Pigments

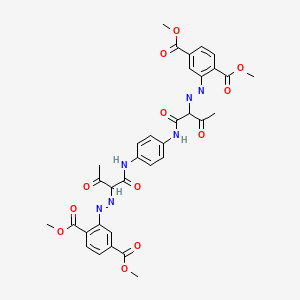

The study of azo pigments has evolved significantly since their discovery in the late 1850s researchgate.netjchemrev.com. Initially synthesized through a two-step process involving diazotization and coupling reactions researchgate.netjchemrev.comimaging.org, research has continuously sought to improve their properties. Early developments focused on basic azo structures, but the demand for greater durability and stability led to the exploration of more complex molecular architectures, including disazo condensation pigments and benzimidazolones brilliantchem.compigmentchemical.com. This compound, classified as a bisacetoacetarylide disazo yellow pigment, exemplifies these advancements researchgate.net. Current research perspectives delve into understanding the intricate relationship between pigment structure and technical performance, often examining crystal structures and tautomeric forms researchgate.netresearchgate.netimaging.org. Innovations also include developing methods for enhancing pigment transparency and stability, such as specific grinding techniques and encapsulation technologies, particularly for waterborne applications researchgate.netresearchgate.netpatsnap.comresearchgate.net.

Properties

IUPAC Name |

dimethyl 2-[[1-[4-[[2-[[2,5-bis(methoxycarbonyl)phenyl]diazenyl]-3-oxobutanoyl]amino]anilino]-1,3-dioxobutan-2-yl]diazenyl]benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32N6O12/c1-17(41)27(39-37-25-15-19(31(45)49-3)7-13-23(25)33(47)51-5)29(43)35-21-9-11-22(12-10-21)36-30(44)28(18(2)42)40-38-26-16-20(32(46)50-4)8-14-24(26)34(48)52-6/h7-16,27-28H,1-6H3,(H,35,43)(H,36,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKXDIAAIOXKAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)NC1=CC=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)N=NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N6O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276077, DTXSID20867657 | |

| Record name | Tetramethyl 2,2'-{1,4-phenylenebis[azanediyl(1,3-dioxobutane-1,2-diyl)(E)diazene-2,1-diyl]}di(benzene-1,4-dicarboxylate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-, 1,1',4,4'-tetramethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

716.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid | |

| Record name | 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-, 1,1',4,4'-tetramethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

68516-73-4, 247909-27-9, 77465-46-4 | |

| Record name | Pigment Yellow 155 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68516-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pigment Yellow 155 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068516734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-, 1,1',4,4'-tetramethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethyl 2,2'-{1,4-phenylenebis[azanediyl(1,3-dioxobutane-1,2-diyl)(E)diazene-2,1-diyl]}di(benzene-1,4-dicarboxylate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-, 1,1',4,4'-tetramethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethyl 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisterephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-, 1,1',4,4'-tetramethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT YELLOW 155 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAP5SY1MAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Control for Pigment Yellow 155

Historical Development of Azo Coupling Reactions for Pigment Yellow 155 Synthesis

The synthesis of this compound is rooted in the broader development of disazo pigments. These pigments were developed to provide superior solvent resistance and lightfastness compared to earlier monoazo pigments. researchgate.net The synthesis relies on the azo coupling reaction, a fundamental electrophilic aromatic substitution where a diazonium compound reacts with a coupling agent. wikipedia.org this compound belongs to the bisacetoacetarylide disazo yellow pigment category, which is structurally related to diarylide yellows. A defining characteristic of these pigments, including PY 155, is that their molecules exist predominantly in the more stable bisketohydrazone tautomeric form, which contributes significantly to their high stability. researchgate.net The large molecular size and the presence of multiple amide groups in disazo condensation pigments like PY 155 are key factors that determine their exceptional fastness properties. Research and development have focused on optimizing the traditional aqueous azo coupling reaction and subsequent finishing treatments to enhance performance, particularly for demanding applications like water-based inks. patsnap.com

Precursor Chemistry and Reaction Pathways in Industrial Synthesis

The first critical stage is the conversion of an aromatic amine into a diazonium salt. For this compound, the specific aromatic amine used is Dimethyl 2-aminoterephthalate. patsnap.com In a typical procedure, this precursor is suspended in water and an acid, such as hydrochloric acid. patsnap.com The mixture is then cooled to a low temperature, generally between 0°C and 10°C, by adding ice. A solution of sodium nitrite (B80452) is then added to the cooled suspension. patsnap.com Strict temperature control is crucial during this step to prevent the highly unstable diazonium salt from decomposing, which would lead to impurities and lower yield. The successful and complete formation of the diazonium salt is a prerequisite for the subsequent coupling reaction.

The core structure of this compound is formed during the azo coupling reaction. In this step, the previously prepared diazonium salt solution is slowly added to a solution containing the coupling component, N,N'-1,4-phenylenebis(3-oxobutanamide), also known as 1,4-diacetoacetyl-p-phenylenediamine. dyestuffintermediates.com This coupling component is typically dissolved in water with the aid of a base, such as sodium hydroxide (B78521), to form a solution. patsnap.com The coupling reaction is a classic electrophilic substitution that forms the two characteristic azo groups (-N=N-) linking the precursor molecules. The efficiency and outcome of this reaction are highly dependent on process parameters. The temperature is kept low, often between 5°C and 10°C, and the pH is carefully controlled to a value above 4.8, frequently adjusted to around 5.5 with a base, to facilitate the reaction and prevent unwanted side reactions or decomposition. The resulting product is a crude form of the pigment that precipitates from the aqueous reaction medium. patsnap.com

| Reaction Stage | Key Precursors/Reagents | Critical Parameters | Purpose |

| Diazotization | Dimethyl 2-aminoterephthalate, Hydrochloric Acid, Sodium Nitrite | Temperature: 0-10°C | To convert the aromatic amine into an unstable diazonium salt while preventing its decomposition. |

| Coupling | Diazonium Salt Solution, N,N'-1,4-phenylenebis(3-oxobutanamide), Sodium Hydroxide | Temperature: 5-10°C; pH: >4.8 (typically ~5.5) | To react the diazonium salt with the coupling component to form the final disazo pigment structure. |

Post-Synthesis Treatment and Particle Engineering

Azo pigments synthesized at low temperatures often precipitate as small, amorphous, or poorly crystalline particles. mdpi.com Therefore, the crude this compound obtained after the coupling reaction typically undergoes post-synthesis treatment, often called "finishing" or "pigmentation," to achieve the desired crystallinity, particle size, and application performance. mdpi.com

A common post-treatment method involves heating the crude pigment in an organic solvent. cn-pci.com Solvents such as isobutanol, N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are used for this purpose. cn-pci.com This finishing process can involve heating the pigment in the solvent at high temperatures, for instance, in isobutanol at 150°C for 2-4 hours. google.com This treatment improves the pigment's crystallinity, reduces the average particle size, and leads to a narrower particle distribution. cn-pci.com The solvent treatment effectively transforms the long, needle-like crystals of the untreated pigment into more compact particles. google.com This change in morphology and increased crystallinity enhances color strength and improves the pigment's dispersion behavior, which is critical for its use in inks and plastics. cn-pci.com

| Treatment Method | Conditions | Observed Effects on Pigment Properties |

| Organic Solvent (Isobutanol) | Heating at 150°C for 2-4 hours. | Produces more compact pigment particles, improving handling and dispersion characteristics compared to untreated needle-like crystals. |

| Organic Solvent (DMF, NMP) | Heating in solvent suspension. cn-pci.com | Improves crystallinity, reduces particle size, narrows particle distribution, and increases coloring strength. cn-pci.com |

| Hydrothermal Treatment | Heating in a high-pressure reactor at 110–130°C for 2 hours. | Enhances pigment crystallinity and color strength. researchgate.net |

Control of Impurities in Synthesis for Regulatory Compliance and Performance Optimization

The manufacturing of this compound (PY 155), a high-performance disazo pigment, necessitates stringent control over impurities to ensure regulatory compliance and optimize final product performance. A critical class of impurities in azo pigments is primary aromatic amines (PAAs), which can arise from unreacted starting materials or side reactions during synthesis. Due to the potential carcinogenic nature of some PAAs, their presence in the final pigment product is strictly regulated, particularly for applications involving indirect food contact, such as in printing inks for food packaging.

The synthesis of this compound involves the diazotization of Dimethyl 2-aminoterephthalate, which is then coupled with N,N'-1,4-phenylenebis(3-oxobutanamide). Consequently, the primary aromatic amine of concern as a potential residue in the final pigment is unreacted Dimethyl 2-aminoterephthalate . Effective control and mitigation of this residual starting material are paramount.

Mitigation Strategies for Primary Aromatic Amine Residues

To minimize the content of residual primary aromatic amines, such as Dimethyl 2-aminoterephthalate, and ensure the final this compound product meets strict regulatory standards (often below 20 ppm for food contact applications), a multi-faceted approach is employed. This involves both the optimization of the synthesis process itself and the implementation of specific post-synthesis purification steps.

A crucial step in the manufacturing process is the post-synthesis treatment of the crude pigment. After the coupling reaction is complete, the pigment suspension is typically subjected to a series of washing and finishing procedures designed to remove impurities, including residual PAAs. google.com

One common method involves extensive washing of the crude pigment with water. google.com This helps to remove water-soluble impurities, including any remaining traces of the diazonium salt or the coupling component. Following this initial washing, a "finishing" or "pigmentation" step is often carried out. This involves treating the pigment with a high-boiling point organic solvent. google.comgoogle.com Traditionally, solvents such as dimethylformamide (DMF) have been used. google.com More recent methodologies propose the use of alcohol solvents with a boiling point of 95°C or higher, such as isobutanol, 1-butanol, or 1-pentanol. This solvent treatment, often carried out under heat, not only helps to remove organic impurities like residual Dimethyl 2-aminoterephthalate but also influences the pigment's physical properties, such as its crystallinity, particle size, and dispersibility.

The selection of the finishing solvent and the conditions of the treatment (temperature and duration) are critical parameters that are optimized to ensure maximum impurity removal while achieving the desired physical characteristics of the pigment. For instance, the crude pigment may be heated in a reactor at temperatures between 110°C and 130°C to enhance crystallinity and color strength.

In addition to these purification steps, careful control of the synthesis reaction conditions is a primary strategy for minimizing the initial formation of PAA residues. This includes:

Strict Temperature Control: The diazotization reaction is highly sensitive to temperature. It is typically carried out at low temperatures (0°C to 10°C) to prevent the decomposition of the unstable diazonium salt, which would not only lower the yield but could also lead to the formation of by-products.

Stoichiometric Control: Precise control over the molar ratios of the reactants (Dimethyl 2-aminoterephthalate, sodium nitrite, and the coupling component) is essential to ensure the complete conversion of the primary aromatic amine.

pH Control: The pH of the reaction medium during both diazotization and coupling is a critical parameter that influences the reaction rate and the formation of potential by-products.

By combining rigorous process control during synthesis with effective post-synthesis purification and finishing treatments, manufacturers can produce this compound with a very low content of residual primary aromatic amines, ensuring its suitability for a wide range of applications, including those with stringent regulatory requirements.

The following table summarizes the key process control parameters and mitigation strategies for minimizing primary aromatic amine residues in the production of this compound.

| Process Stage | Control Parameter/Mitigation Strategy | Purpose |

| Diazotization | Temperature Control (0-10°C) | Prevents decomposition of the diazonium salt, maximizing conversion of the primary aromatic amine. |

| Stoichiometric Control of Reactants | Ensures complete reaction of Dimethyl 2-aminoterephthalate. | |

| pH Control | Optimizes the diazotization reaction and minimizes side reactions. | |

| Coupling | pH Control | Ensures efficient coupling and prevents the formation of by-products. |

| Rate of Addition | Controls the reaction rate and temperature. | |

| Post-Synthesis | Washing with Water | Removes water-soluble impurities and unreacted starting materials. google.com |

| Solvent Finishing (Pigmentation) | Treatment with high-boiling point solvents (e.g., alcohols) to remove organic impurities, including residual PAAs, and to control the pigment's physical properties. google.comgoogle.com | |

| Thermal Treatment | Enhances pigment crystallinity and aids in the removal of volatile impurities. |

Advanced Structural and Spectroscopic Characterization of Pigment Yellow 155

Elucidation of Molecular Tautomeric Forms and Isomerism

The molecular structure of Pigment Yellow 155 is characterized by a bisacetoacetarylide disazo backbone researchgate.netprecisechem.com. Research indicates that PY155 exists predominantly in the bisketohydrazone tautomeric form, which is consistent with other disazoacetoacetanilide pigments researchgate.net. This tautomeric preference is a key factor influencing its stability and optical properties. The molecule's approximately planar arrangement, facilitated by strong intramolecular hydrogen bonding, further contributes to its enhanced properties compared to simpler diarylide pigments researchgate.net. While specific studies detailing extensive isomerism beyond tautomerism for PY155 are not prominently highlighted in the reviewed literature, the bisketohydrazone form represents the primary stable configuration.

Spectroscopic Investigations for Molecular and Electronic Structure Determination

A suite of spectroscopic methods provides comprehensive insights into the molecular and electronic structure of this compound. These techniques allow for the confirmation of its chemical composition, identification of functional groups, and understanding of its light-absorbing characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for confirming the molecular structure of this compound nih.gov. While specific detailed NMR spectral data (e.g., ¹H or ¹³C NMR assignments) for PY155 are not extensively detailed in the provided search results, the technique is recognized as essential for verifying its chemical structure and purity . NMR provides information about the connectivity of atoms and the local electronic environment, allowing for the unambiguous assignment of signals to specific protons and carbons within the molecule. This is critical for confirming the expected structural features, such as the presence of methyl ester groups and the disazo backbone.

Mass Spectrometry for Molecular Composition Analysis

Mass Spectrometry (MS) is vital for determining the molecular composition and confirming the molecular weight of this compound chemsrc.com. The pigment has a reported molecular formula of C₃₄H₃₂N₆O₁₂ and a molecular weight of approximately 716.65 g/mol precisechem.comchemsrc.combiosynth.comchemspider.com. Techniques like High-Resolution Mass Spectrometry (HRMS) can provide exact mass measurements, which, when compared to the theoretical mass, offer a high degree of confidence in the elemental composition and molecular formula chemsrc.com. Fragmentation patterns observed in MS can also provide further structural information by indicating the presence of specific substructures within the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups present in this compound nih.govnih.gov. The spectrum of PY155 would typically exhibit absorption bands corresponding to its key functional groups. Based on its structure, expected characteristic peaks would include those for:

Carbonyl (C=O) stretching: Indicative of the ester groups and the keto groups within the acetoacetarylide moiety. Sharp peaks around 1729 cm⁻¹ have been observed for carbonyl groups in related yellow pigments researchgate.net.

N-H stretching: Associated with the amide linkages.

C=C stretching: From aromatic rings and conjugated systems.

C-O stretching: From the ester functionalities.

Azo (N=N) stretching: While often weak in FTIR, its presence is fundamental to the disazo structure.

FTIR serves as a fingerprint technique, allowing for the identification of the pigment and confirmation of its structural integrity nih.govmdpi.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Color Science

Ultraviolet-Visible (UV-Vis) spectroscopy is fundamental to understanding the color properties of this compound by revealing its electronic transitions researchgate.netmdpi.commsu.edumdpi.com. The extended conjugation system within the PY155 molecule, involving the azo groups and the aromatic rings, leads to absorption in the visible region of the electromagnetic spectrum, which is responsible for its yellow color msu.edu. UV-Vis spectra typically show absorption maxima (λmax) that correspond to π → π* and n → π* electronic transitions mdpi.comupi.edu. The precise wavelengths and intensities of these absorptions dictate the pigment's hue, saturation, and brightness. Studies on similar pigments show that UV-Vis data can be correlated with CIE color coordinates, providing a quantitative measure of color researchgate.net. The absorption profile is directly linked to the chromophores within the molecule and their electronic environment msu.edumdpi.com.

Raman Spectroscopy for Vibrational Fingerprinting and Solid-State Analysis

Raman spectroscopy provides complementary vibrational information to FTIR, acting as a powerful tool for vibrational fingerprinting and solid-state analysis of this compound morana-rtd.comacs.orgbbhegdecollege.comresearchgate.net. The technique is sensitive to molecular vibrations and can reveal subtle structural differences, including polymorphism and crystallinity, which are crucial for pigment performance morana-rtd.comacs.org. The Raman spectrum of PY155 would feature a unique set of peaks corresponding to the vibrational modes of its constituent functional groups and molecular skeleton. These peaks can serve as a definitive identifier for the pigment acs.orgbbhegdecollege.com. Furthermore, Raman spectroscopy can be used for in-situ and non-destructive analysis, making it valuable for characterizing pigments in various matrices morana-rtd.comacs.org. Resonance Raman spectroscopy can be particularly useful if excitation wavelengths are chosen to coincide with electronic absorption bands, enhancing signals from specific chromophoric groups within the molecule acs.org.

Crystallographic Investigations and Solid State Chemistry of Pigment Yellow 155

Crystal Structure Determination via X-ray Diffraction and Electron Crystallography

The molecular and crystal structure of Pigment Yellow 155 has been elucidated primarily through X-ray diffraction (XRD) techniques. Investigations have revealed that the molecule adopts the bisketohydrazone tautomeric form, which is a common feature for disazoacetoacetanilide pigments. researchgate.net This tautomer is stabilized by strong intramolecular hydrogen bonding. Single-crystal X-ray diffraction has been instrumental in determining the precise molecular conformation and intermolecular interactions. figshare.com Additionally, powder X-ray diffraction is a key technique for analyzing the crystallinity and identifying different polymorphic forms of the pigment. figshare.com

While specific studies on this compound using electron crystallography are not extensively documented in publicly available research, this technique is emerging as a powerful tool for the structural analysis of organic pigments, particularly for samples with very small crystal sizes that are not suitable for conventional X-ray diffraction methods. figshare.com

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions in the Crystalline Lattice

A defining feature of the this compound crystal structure is the presence of strong intramolecular hydrogen bonds. These bonds contribute significantly to the molecule's planarity. researchgate.net In contrast, there is a notable absence of intermolecular hydrogen bonding. researchgate.net Consequently, the molecules in the crystalline lattice are primarily held together by van der Waals forces. researchgate.net The planarity of the molecules allows for efficient packing in the crystal lattice.

Correlation Between Crystal Packing and Macroscopic Pigment Performance

The arrangement of molecules in the crystal, or crystal packing, has a direct and significant impact on the macroscopic properties of this compound, such as its color, solvent resistance, and lightfastness. researchgate.net The nearly planar molecules of this compound pack in simple inclined stacks or interleaved layers. researchgate.net This efficient and compact packing is a key factor in its superior solvent resistance and lightfastness, making it a viable alternative to benzidine (B372746) yellow pigments. researchgate.net The specific arrangement in inclined interleaved stacks, where ketohydrazonoarylamide groups of adjacent molecules are positioned above and below one another in an antiparallel fashion, contributes to the pigment's high performance. The role of the four methyl formate groups in the molecule is also considered significant in influencing its color and technical performance. researchgate.net

The elongated molecular shape of this compound can favor the formation of acicular (needle-like) crystals, which in turn affects the surface area and dispersibility of the pigment in various applications. google.com The modification of crystal shape through finishing treatments with high-boiling point solvents can lead to improved pigment properties. google.com

Polymorphism and its Impact on Pigment Characteristics

This compound is known to exhibit polymorphism, meaning it can exist in different crystal structures despite having the same chemical composition. researchgate.net At least two polymorphic forms have been identified, crystallizing in the monoclinic (space group P21/c) and triclinic (space group P1) systems. researchgate.net

Below is a table summarizing the crystallographic systems reported for this compound.

| Property | Polymorph 1 | Polymorph 2 |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P21/c | P1 |

Note: Detailed unit cell parameters for the polymorphs of this compound are not consistently available in the cited literature.

Ab Initio Electron Crystallographic Studies for Structure Solution

Ab initio structure determination from powder diffraction data, particularly using electron diffraction, is a powerful technique for solving the crystal structures of materials that are not available as single crystals of sufficient size for X-ray diffraction. This method is increasingly being applied to organic pigments. acs.org

While there are no specific ab initio electron crystallography studies focused solely on this compound found in the reviewed literature, the technique has been successfully used to determine the crystal structures of other complex organic pigments, including other azo pigments. figshare.comresearchgate.net The process involves collecting electron diffraction data from nanocrystals and using direct methods or other phasing techniques to solve the structure from scratch. acs.org Given the challenges in growing large single crystals of many organic pigments, ab initio electron crystallography represents a valuable approach for elucidating their solid-state structures and understanding their structure-property relationships. The application of this technique to this compound could provide more detailed structural information on its various polymorphs and further clarify the link between its crystal packing and performance.

Mechanisms of Degradation and Stability Enhancement for Pigment Yellow 155

Photodegradation Pathways and Kinetics

Pigment Yellow 155 is recognized for its high resistance to photodegradation, a key attribute for its use in applications requiring long-term color stability.

This compound exhibits excellent lightfastness, a measure of its ability to retain its color upon exposure to light. additivesforpolymer.comnbinno.com Its molecular structure, which exists predominantly in the stable bisketohydrazone tautomeric form, contributes significantly to this property. This stability is further enhanced by intramolecular hydrogen bonding. researchgate.net While specific kinetic studies on the photodegradation pathways of PY 155 are not extensively detailed in the available literature, its high performance suggests a low rate of degradation. The degradation of azo pigments under UV radiation can involve the cleavage of the azo bond, leading to a loss of color. nvwa.nl However, the robust nature of PY 155 makes it highly resistant to such molecular changes.

Table 1: Lightfastness Rating of this compound

This table is interactive and allows for sorting.

| Scale | Rating |

|---|---|

| Blue Wool Scale (BWS) | 7-8 |

The Blue Wool Scale ranges from 1 (very poor) to 8 (excellent).

The medium in which a pigment is dispersed plays a critical role in its stability against photo-induced alterations. The interaction between the pigment and the surrounding matrix, such as a polymer or solvent, can influence the rate and pathway of photodegradation. For this compound, its application in plastics and coatings necessitates high stability within these media. google.com The environmental medium can affect the pigment's stability by controlling the diffusion of oxygen and water to the pigment surface and by filtering UV radiation. While specific studies detailing the influence of different media on PY 155's photodegradation are limited, its widespread use in demanding applications underscores its compatibility and stability in various polymeric systems.

Thermal Stability and Decomposition Mechanisms

The thermal stability of this compound is a critical factor for its application in plastics and other materials that undergo high-temperature processing. Techniques such as Thermogravimetric Analysis (TGA) are employed to evaluate the thermal stability of the pigment. The large molecular size and the presence of multiple amide groups are key structural features that contribute to the exceptional fastness properties of disazo condensation pigments like PY 155. The decomposition mechanism at elevated temperatures likely involves the cleavage of the azo linkages and the breakdown of the aromatic and amide structures.

Table 2: Reported Thermal Stability of this compound

This table is interactive and allows for sorting.

| Condition / Matrix | Reported Decomposition Temperature (°C) |

|---|---|

| General for Diarylide Group | 200 |

| In PVC Matrices | 230 |

Chemical Stability under Oxidative, Reductive, and Substitutive Conditions

This compound is known for its superior resistance to solvents and other chemicals. researchgate.net This high chemical stability is a hallmark of azo pigments, which are designed to be robust. However, under specific harsh conditions, degradation can occur. The azo group (-N=N-) is the chromophore responsible for the color but can also be a site for chemical attack.

Oxidative Conditions : While generally stable, the azo linkage can be cleaved by strong oxidizing agents. Advanced oxidation processes, which generate highly reactive radicals, are known to degrade azo dyes by attacking the chromophore.

Reductive and Substitutive Conditions : Information regarding the stability of this compound under specific reductive and substitutive conditions is not extensively detailed in the public domain. However, its classification as a high-performance pigment implies a high degree of resistance to a wide range of chemical environments encountered in typical applications like paints, inks, and plastics.

Strategies for Enhancing Pigment Stability

To further improve the performance of this compound, particularly its dispersion stability and resistance to harsh environments, various enhancement strategies have been developed.

Encapsulation of pigment particles within a polymer shell is a prominent and effective strategy for enhancing their stability and performance. researchgate.net This technique creates a core-shell structure that physically protects the pigment core from direct contact with environmental factors such as UV radiation, moisture, and chemical agents. Additionally, the polymer shell can improve the pigment's compatibility and dispersibility within different application media. mdpi.com

Miniemulsion polymerization is one of the advanced methods used to achieve this encapsulation. researchgate.net Research has specifically demonstrated the successful encapsulation of this compound with copolymers like poly(methyl methacrylate-co-butyl acrylate), which improves its stability in aqueous systems. mdpi.comresearchgate.netresearchgate.net This process not only enhances weather and color stability but can also be used to introduce additional functionalities, such as antibacterial properties, by grafting specific polymer brushes onto the surface. researchgate.netresearchgate.net

Table 3: Polymeric Encapsulation of this compound

This table is interactive and allows for sorting.

| Polymeric Material | Encapsulation Method | Enhanced Properties |

|---|---|---|

| Poly(methyl methacrylate-co-butyl acrylate) | Miniemulsion Polymerization | Improved stability in aqueous systems, enhanced dispersion, weatherability, and color stability. |

| Poly(methyl hydroxyethyl (B10761427) acrylate) (grafted) | Grafting onto encapsulated particle | Adds structural antibacterial function. |

Molecular Design Approaches for Improved Intrinsic Fastness

The inherent fastness properties of this compound (PY 155), such as its lightfastness and resistance to solvents, are fundamentally derived from its specific molecular structure. researchgate.net Research into the crystal structure of PY 155 reveals that the molecule exists in a bisketohydrazone tautomeric form, which is stabilized by strong intramolecular hydrogen bonding. researchgate.net This configuration contributes to the molecule's planarity and stability. researchgate.net The unique bisacetoacetarylide disazo structure of PY 155 provides a robust foundation for its performance, making it a potential alternative to benzidine (B372746) yellow pigments. researchgate.net

Strategies to further enhance the intrinsic fastness of azo pigments like PY 155 focus on reinforcing the molecular stability through targeted chemical modifications. General principles in azo pigment design suggest that increasing molecular weight and introducing specific functional groups can significantly improve durability. cainochem.com

Key Molecular Design Strategies:

Strengthening Hydrogen Bonds: The stability of azo pigments is often enhanced by the presence of intramolecular hydrogen bonds. cainochem.com For PY 155, design approaches could involve introducing electron-withdrawing groups (such as nitro, sulfonic acid, or carboxylic acid groups) to the diazo component and electron-donating groups (like methoxy or ethoxy groups) to the coupling component. cainochem.com These substitutions can strengthen the hydrogen bonds within the molecule, thereby improving lightfastness and thermal stability. cainochem.com

Increasing Molecular Weight: A higher molecular weight generally correlates with improved resistance to heat, solvents, and migration. cainochem.com For instance, condensed azo pigments, with relative molecular masses between 800 and 1100, show marked improvements in fastness properties compared to single azo pigments with molecular weights of 300 to 500. cainochem.com While PY 155 already has a relatively large molecular weight (716.65 g/mol ), further structural modifications to increase its size could potentially enhance its fastness. atamanchemicals.com

Post-Synthesis Finishing: The treatment of the pigment after the initial synthesis can also improve its properties. A finishing process involving treatment with high-boiling point, high-polarity solvents like DMF or specific alcohol solvents can be employed to enhance the hue and light resistance of the synthesized pigment. google.com

Introduction of Functional Moieties: Incorporating specific chemical structures, such as in benzimidazolone azo pigments, can promote the formation of strong intermolecular hydrogen bonds. cainochem.com This leads to excellent light, heat, solvent, and migration resistance. cainochem.com Applying this principle, the core structure of PY 155 could be modified to include moieties that encourage strong intermolecular interactions, locking the molecules into a more stable crystal lattice.

The following table summarizes the intrinsic fastness properties of a typical this compound, which these molecular design approaches aim to enhance.

| Fastness Property | Rating/Value | Test Conditions |

| Light Fastness (Full Shade) | 8 | HDPE, Blue Wool Scale |

| Light Fastness (1/3 SD) | 7-8 | HDPE, with 1.0% TiO₂ |

| Heat Resistance | 300 °C | --- |

| Migration Resistance | 5 | Scale: 1=Poor, 5=Excellent |

| Acid Resistance | 5 | Scale: 1=Poor, 5=Excellent |

| Alkali Resistance | 5 | Scale: 1=Poor, 5=Excellent |

| Solvent Resistance (Ester) | 5 | Scale: 1=Poor, 5=Excellent |

Data compiled from multiple sources. precisechem.comprecisechem.comorigochem.comxcolorpigment.com

Integration in Advanced Materials and Functional Applications of Pigment Yellow 155

Development of Pigment Yellow 155 for Water-Based Systems

The demand for environmentally friendly materials has spurred the development of this compound grades specifically for water-based systems. atamanchemicals.com Its inherent properties, such as good resistance to acids and alkalis, provide a solid foundation for these applications. epsilonpigments.com Formulations are available as aqueous, binder-free preparations, often manufactured without alkylphenol ethoxylated (APEO) additives to meet modern regulatory standards. atamanchemicals.com

Research has focused on preparation methods that enhance the pigment's performance in aqueous media. One such patented method aims to produce a high-transparency, high-strength version of the pigment for water-based inks and paints. patsnap.com The process involves the diazotization of 2-amino dimethyl terephthalate (B1205515) and coupling it with diacetyl-acetyl-p-phenylenediamine, followed by specific pigmentation and surface treatments to yield the desired characteristics. patsnap.com The compatibility of these preparations extends to various water-based decorative paints and inks. atamanchemicals.comepsilonpigments.com The pigment's good performance in these systems makes it a suitable choice for modern low-VOC (Volatile Organic Compound) decorative coatings. atamanchemicals.com

Advanced Dispersion Technologies for this compound in Polymer Matrices

Effective dispersion is critical for unlocking the full potential of this compound in polymer matrices, impacting color strength, transparency, and mechanical properties. While the pigment is noted for its good dispersibility, a key challenge is its tendency to increase the viscosity of dispersions, particularly at high concentrations, which can complicate handling and processing. finelandchem.comepo.org

To address this, advanced dispersion and processing technologies are employed:

Solvent Treatment: Post-synthesis treatment of crude this compound with organic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) has been shown to improve its application performance. This process enhances the crystallinity of the crude pigment, reduces the average particle size, and creates a narrower particle size distribution, leading to improved coloring strength. cn-pci.com

Milling and Grinding: Mechanical milling processes, conducted in equipment such as kneaders or ball mills, are used to reduce particle size. researchgate.net Grinding the pigment in the presence of an agent like sodium chloride can produce transparent grades with a high surface area (at least 40 m²/g), which is desirable for applications in plastics and specialized inks where high transparency is required. researchgate.net

These technologies ensure consistent color distribution and stability, making the pigment suitable for coloring a range of plastics, including polyolefins (PP, HDPE) and engineering resins, where it provides high heat stability. finelandchem.comprecisechem.com

Application in High-Performance Coatings and Inks Requiring Specific Optical Attributes

This compound is widely used in high-performance coatings and inks where specific optical qualities like high transparency, brilliance, and durability are paramount. Its excellent lightfastness and weather resistance make it a preferred choice for demanding applications such as automotive and industrial coatings. finelandchem.comsypigment.com

The pigment's transparency and brilliant greenish-yellow hue are particularly advantageous for metallic finishes. finelandchem.com In baking paints, it demonstrates excellent resistance to varnish, making it a viable and environmentally safer replacement for lead chromate (B82759) pigments. sypigment.comzhenyanchem.com Its light and weather fastness are considered superior to other pigments like C.I. Pigment Yellow 16. sypigment.com The development of processes to manufacture highly transparent grades has further expanded its utility in specialty printing inks that require both strong color and clarity. researchgate.net

| Property | Rating/Value | Application Benefit |

| Lightfastness (Full Shade) | 7-8 (on an 8-point scale) | Long-term color stability in exterior applications. finelandchem.com |

| Weather Resistance | 5 (on a 5-point scale) | Durability in outdoor conditions for architectural and automotive coatings. finelandchem.com |

| Heat Resistance | Up to 280°C | Suitability for high-temperature processing in plastics and baking paints. finelandchem.com |

| Chemical Resistance | Excellent (Acids, Alkalis, Solvents) | Stability in harsh industrial environments and resistance to chemical exposure. finelandchem.com |

| Transparency | High (in specific grades) | Ideal for metallic finishes and specialty inks requiring clarity. finelandchem.comresearchgate.net |

Functionalization for Electrographic and Imaging Applications

The unique properties of this compound have led to its functionalization for use in electrographic and imaging applications, such as in toners for printers and copiers. biosynth.com It is utilized in electrophotography because it can produce high-quality images when exposed to light or laser radiation. biosynth.com

In the context of toner production, particularly through emulsion polymerization methods, the pigment's dispersion characteristics are crucial. google.com A key technical challenge is the high viscosity of this compound dispersions, which can make uniform stirring and processing difficult. epo.orggoogle.com Research has focused on modifying the pigment's surface characteristics to improve its affinity toward binder resins and reduce the viscosity of its dispersion in organic solvents. epo.orggoogle.com By controlling properties such as the pigment's methanol (B129727) wettability, it is possible to create grades that are easier to handle and provide excellent image fixability and tinting strength in the final toner product. google.comgoogle.com

Exploration in Melt Electrospinning and Nanofiber Fabrication

This compound has been explored as a functional additive in the fabrication of nanofibers via melt electrospinning, an environmentally friendly, solvent-free process. mdpi.commdpi.com In this technique, colorants are investigated not just for coloration but also for their ability to modify the physical properties of the polymer melt.

A study using polylactic acid (PLA) investigated the effect of several pigments, including this compound, on the melt electrospinning process. mdpi.com Colorants with a π-conjugated structure, like this compound, were selected for their potential to increase the electrical conductivity of the polymer melt, a critical factor for drawing finer fibers. mdpi.com While other tested pigments significantly reduced the diameter of the PLA fibers, the addition of this compound resulted in a less pronounced reduction compared to the others. mdpi.com This research demonstrates the multifunctional role pigments can play in advanced manufacturing processes, influencing not only aesthetics but also processability and final material structure. researchgate.net

Tailoring this compound for Unique Optical and Fluorescent Properties in Solid-State Applications

This compound is chemically classified as a disazomethine dye and exhibits the phenomenon of solid-state fluorescence. atamanchemicals.commedchemexpress.commedchemexpress.com This property, where the material emits light in its solid crystalline form, is relatively uncommon and opens up possibilities for specialized applications.

The fluorescence of bisazomethine pigments is understood to be a conserved molecular property rather than one arising from crystal packing. rsc.org The molecular structure of this compound, which exists in the hydrazone tautomeric form, features strong intramolecular hydrogen bonds that maintain an approximately planar molecular geometry. researchgate.net This planarity and the presence of specific hydrogen bonds are considered essential for enabling molecular fluorescence. rsc.orgresearchgate.net By understanding the relationship between the pigment's molecular and crystal structure and its optical performance, it is possible to tailor its properties for specific solid-state applications where fluorescence or other unique optical effects are desired. researchgate.net

Theoretical and Computational Chemistry Studies of Pigment Yellow 155

Molecular Orbital Calculations for Electronic Structure and Spectroscopic Properties

Molecular orbital (MO) calculations, particularly those derived from DFT, are crucial for elucidating the electronic structure of PY155. These calculations provide detailed information about the distribution of electrons within the molecule, including the energies and spatial characteristics of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) nih.govicm.edu.plresearchgate.net. The HOMO-LUMO energy gap, a key parameter derived from these calculations, offers insights into the molecule's stability, reactivity, and electronic transitions icm.edu.pl.

These calculations are instrumental in predicting the spectroscopic properties of PY155, such as its absorption and emission spectra researchgate.netucl.ac.ukacs.org. By simulating how light interacts with the molecule, researchers can understand the origins of its vibrant yellow color and its fluorescence behavior researchgate.netmedchemexpress.com. Time-Dependent Density Functional Theory (TD-DFT) is a common method employed for this purpose, allowing for the simulation of excited states and the prediction of absorption maxima, which correlate with experimental UV-Vis spectra researchgate.netresearchgate.netacs.org. Such studies help in understanding the chromophoric system within the PY155 molecule, which is primarily associated with its azo groups and conjugated π-electron system mdpi.com.

Density Functional Theory (DFT) Applications in Predicting Molecular Geometry and Reactivity

Density Functional Theory (DFT) serves as a powerful computational framework for predicting the most stable molecular geometry of PY155 nih.govicm.edu.plresearchgate.net. By minimizing the total energy of the system, DFT calculations can accurately determine bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule icm.edu.plresearchgate.net. These optimized geometries are essential starting points for further electronic structure and property calculations.

Furthermore, DFT is utilized to explore the reactivity of PY155. Analysis of frontier molecular orbitals (HOMO and LUMO) and global reactivity descriptors (such as ionization potential and electron affinity) provides quantitative measures of the molecule's propensity to undergo chemical reactions, such as electrophilic or nucleophilic attacks nih.govicm.edu.pl. Understanding these reactivity patterns is vital for predicting its behavior during synthesis, formulation, and in various application environments. For instance, studies on similar azo dyes have used DFT to analyze tautomerism (azo-hydrazone forms) and the role of intramolecular hydrogen bonding in stabilizing specific molecular conformations icm.edu.plresearchgate.net.

Simulations of Crystal Packing and Intermolecular Interactions

The solid-state properties of PY155, which significantly influence its performance as a pigment, are largely dictated by its crystal packing and intermolecular interactions. PY155 has been characterized to crystallize in the triclinic P1(-) space group researchgate.netresearchgate.net. Computational simulations can model how these molecules arrange themselves in the crystal lattice, revealing the nature of intermolecular forces, such as van der Waals forces and hydrogen bonding, that stabilize the structure icm.edu.plresearchgate.netresearchgate.net.

Computational Modeling of Degradation Pathways and Stability

While direct computational modeling of specific degradation pathways for Pigment Yellow 155 was not extensively detailed in the provided search results, computational chemistry plays a vital role in understanding pigment stability in general. Studies on other organic pigments have utilized computational methods to investigate how molecular structure influences susceptibility to degradation under various environmental stressors like light, heat, and chemical attack mdpi.comacs.orgmdpi.com.

By simulating potential reaction mechanisms and identifying vulnerable sites within the molecule, computational modeling can predict degradation products and kinetics acs.orgmdpi.com. This approach helps in understanding how factors like crystallinity or the presence of specific functional groups might influence a pigment's long-term stability. Such theoretical insights are invaluable for developing more robust pigments or for predicting the behavior of existing pigments in complex matrices, such as historical artworks or modern coatings mdpi.comacs.org.

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) for Predictive Design

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) are computational techniques that establish correlations between a molecule's structural features and its macroscopic properties or biological activities researchgate.net. For this compound, QSPR models can be developed to predict physical properties based on its chemical structure. For example, QSAR estimations have indicated a high potential for soil adsorption for pigments with similar structural motifs, based on calculated lipophilicity (log Kow) values oecd.org.

These predictive models are powerful tools for rational design, enabling researchers to virtually screen libraries of compounds or to optimize existing structures for desired performance characteristics without extensive experimental synthesis. By identifying key structural descriptors that influence properties like lightfastness, thermal stability, or dispersibility, QSPR/QSAR approaches can guide the targeted synthesis of new yellow pigments with enhanced attributes researchgate.net.

Data Tables

Table 1: Chemical and Crystallographic Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | kingchemglobal.com |

| CAS Number | 68516-73-4 / 77465-46-4 | kingchemglobal.comsynthesia.eu |

| C.I. Name | C.I. This compound | kingchemglobal.com |

| C.I. Number | 200310 | kingchemglobal.com |

| Chemical Class | Bisacetoacetarylide disazo yellow pigment | |

| Molecular Formula | C₃₄H₃₂N₆O₁₂ | kingchemglobal.com |

| Molecular Weight | 716.65 g/mol | kingchemglobal.com |

| Crystal System | Triclinic | researchgate.netresearchgate.net |

| Space Group | P1(-) | researchgate.netresearchgate.net |

| Molecular Tautomer Form | Bisketohydrazone | researchgate.netresearchgate.net |

| Typical Specific Surface Area | ~46 m²/g | europa.eu |

Table 2: Physical Properties and Computational Methods

| Property / Method | Value / Description | Source(s) |

| Methanol (B129727) Wettability (MW) | 2-10% | google.comgoogle.com |

| Primary Particle Diameter | 50-300 nm (by TEM) | google.comgoogle.com |

| Aspect Ratio | 1-10 | google.comgoogle.com |

| Computational Methods Used | DFT, TD-DFT, FMO Analysis, NBO Analysis, QSPR/QSAR | researchgate.netnih.govicm.edu.plresearchgate.netresearchgate.netucl.ac.ukacs.orgresearchgate.netresearchgate.net |

| DFT Functional Examples | B3LYP/6-31G(d,p), B3LYP/6-311++(d,p) | nih.govicm.edu.plresearchgate.net |

Environmental Considerations in Pigment Yellow 155 Production and Lifecycle

Management of Chemical Inputs and Byproducts during Synthesis

The synthesis of Pigment Yellow 155 is a multi-step process that involves the use of several key chemical inputs. The primary raw materials are Dimethyl 2-aminoterephthalate and N,N'-1,4-phenylenebis(3-oxo-butanamide) . The synthesis process, which includes diazotization and coupling reactions, requires precise control of reaction conditions to ensure high yield and purity google.com.

In addition to the primary reactants, various other chemicals are used, such as solvents for dissolving the coupling component and for post-synthesis treatment to modulate the pigment's properties. High-boiling point, high-polarity solvents like dimethylformamide (DMF) have been traditionally used in the finishing process to enhance the pigment's characteristics google.com. However, there is a growing trend towards using more environmentally friendly alcohol-based solvents with higher boiling points google.com.

The byproducts of the synthesis are primarily unreacted intermediates and impurities formed due to side reactions. Effective management of these byproducts is crucial to minimize their release into the environment. This is often achieved through process optimization, which aims to maximize the conversion of reactants to the final pigment, thereby reducing the generation of waste. Post-synthesis purification steps are also employed to remove these byproducts from the final product.

Table 1: Key Chemical Inputs in this compound Synthesis

| Chemical Input | Role in Synthesis |

| Dimethyl 2-aminoterephthalate | Starting material for the diazonium component |

| N,N'-1,4-phenylenebis(3-oxo-butanamide) | Coupling component |

| Solvents (e.g., DMF, alcohol-based) | Dissolving reactants and post-synthesis treatment |

| Acids and Bases | pH adjustment during reaction |

Environmental Impact Assessment of Manufacturing Processes

The organic pigment industry in regions like India is making strides towards sustainability by focusing on reducing carbon emissions, adopting cleaner manufacturing processes, and optimizing chemical reactions elchemy.com. These efforts include the implementation of advanced waste treatment methods and a move towards a circular economy by repurposing byproducts elchemy.com.

For azo dyes, a major environmental concern is the potential for the release of harmful substances into wastewater. The main threats are associated with their primary byproducts, aromatic amines, which can result from the cleavage of the azo bonds and are considered carcinogenic researchgate.net. Therefore, the environmental impact assessment of this compound manufacturing would need to carefully consider the potential for the formation and release of such byproducts.

Responsible Waste Management and Disposal Protocols for Pigment Residues

The waste generated during the production of this compound includes wastewater from the reaction and washing steps, as well as solid residues such as filter cakes and the pigment itself at the end of its life. The wastewater can contain residual reactants, byproducts, and solvents, and requires treatment before discharge. Azo dyes, in general, are known to be persistent and can be toxic to aquatic life, making their removal from wastewater crucial nih.govnih.gov.

Various technologies have been developed for the treatment of wastewater containing azo dyes, including physical methods like adsorption and membrane filtration, chemical methods such as coagulation and oxidation, and biological methods nih.govaustinpublishinggroup.com. The choice of treatment method depends on the specific composition of the wastewater and the regulatory requirements for discharge.

Solid pigment residues and contaminated packaging must also be disposed of responsibly. Landfilling and incineration are common disposal methods, but the industry is exploring more sustainable options like recycling and reuse where feasible. For instance, research has been conducted on the desorption of azo dyes from adsorbent materials, allowing for the potential recycling of the dyes in further dyeing processes uniba.it.

Regulatory Frameworks and Industry Responses for Sustainable Pigment Chemistry

The chemical industry, including the pigment manufacturing sector, is subject to a range of environmental regulations aimed at protecting human health and the environment. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of waste from the production of dyes and pigments. For example, certain wastes from this industry are listed as hazardous, requiring strict management protocols nih.gov.

In Europe, regulations such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) place the responsibility on industries to manage the risks that chemicals may pose to health and the environment. There are also specific regulations concerning the use of certain azo dyes in consumer goods.

The industry has responded to these regulations and growing consumer demand for sustainable products by investing in green chemistry and more eco-friendly manufacturing processes. This includes the development of pigments with improved environmental profiles, the reduction of hazardous chemical usage, and the implementation of energy and water conservation measures mandarorganics.cominkworldmagazine.comdaziplastic.com. This compound, with its good fastness properties, is considered a safer alternative to older pigments containing heavy metals like lead chromate (B82759), reflecting a broader industry trend towards replacing hazardous materials with high-performance, more environmentally benign alternatives sypigment.comresearchgate.net.

Future Research Directions and Unresolved Challenges in Pigment Yellow 155 Chemistry

Innovations in Green Synthesis Methodologies

The synthesis of organic pigments, including diarylide yellows like PY155, has historically relied on processes that may involve organic solvents and specific chemical treatments google.compatsnap.comgoogle.com. Future research endeavors are increasingly directed towards developing more sustainable and environmentally benign synthesis routes. This includes:

Solvent Reduction and Replacement: Investigating solvent-free synthesis methods or replacing hazardous organic solvents with greener alternatives, such as water or bio-derived solvents, is a critical area. While some treatments use specific alcohols for property modification google.comgoogle.comgoogle.com, exploring more eco-friendly options for these finishing steps is also warranted.

Waste Minimization and Atom Economy: Developing synthetic pathways that maximize atom economy and minimize waste generation is essential for reducing the environmental footprint of PY155 production. This could involve catalytic methods or processes that reduce the formation of by-products.

Energy Efficiency: Optimizing reaction conditions to lower energy consumption, such as through lower reaction temperatures or shorter reaction times, aligns with green chemistry principles. Hydrothermal treatment, mentioned in some synthesis approaches cn-pci.com, could be further explored for its potential environmental benefits.

Advanced Characterization of Nanoscale Pigment Architectures

Pigments like PY155 exist as fine particles, often in the nanometer range, and their performance is intrinsically linked to their nanoscale morphology. Advanced characterization techniques are crucial for understanding and controlling these properties:

Morphological Analysis: Techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) are vital for visualizing and analyzing the primary particle size, shape, and aggregation state of PY155 nanoparticles researchgate.netespublisher.cometad.comgoogle.comgoogle.com. PY155 typically has primary particle sizes ranging from 50 to 300 nm with aspect ratios between 1 and 10 google.com.

Surface Area and Crystallinity: The specific surface area of pigment particles significantly impacts their dispersibility and optical properties atamanchemicals.comgoogle.com. Techniques like X-ray Diffraction (XRD) are used to assess crystallinity, which influences color strength and stability cn-pci.com. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) and ultra-high performance liquid chromatography coupled with mass spectrometry (UPLC-HRMS) are also valuable for detailed chemical characterization pcimag.comresearchgate.net.

Future Research: Future work should focus on developing in-situ characterization methods to monitor pigment formation and modification in real-time. A deeper understanding of the precise correlation between nanoscale features (e.g., surface functionalization, defect sites, precise size distribution) and application performance (e.g., color strength, transparency, dispersibility) is needed.

Table 1: Key Nanoscale Characteristics of Pigment Yellow 155

| Characteristic | Typical Range/Value | Measurement Techniques | Reference(s) |

| Primary Particle Size | 50 - 300 nm | TEM | google.com |

| Aspect Ratio | 1 - 10 | TEM | google.com |

| Specific Surface Area | ~50 m²/g (reported for one formulation) | BET (implied for surface area measurements) | atamanchemicals.comgoogle.com |

| Crystalline Structure | Influenced by synthesis/treatment | XRD | cn-pci.com |

| Particle Size Distribution | Narrower distributions are desirable for performance | DLS, TEM image analysis | cn-pci.comresearchgate.net |

Long-Term Stability Prediction and Accelerated Aging Studies

While PY155 exhibits good inherent stability, predicting its long-term performance under diverse environmental conditions remains an active area of research.

Degradation Pathways: Understanding how PY155 degrades under exposure to UV radiation, heat, humidity, and various chemicals is crucial for optimizing its use and developing more robust formulations sustainability-directory.comresearchgate.net.

Predictive Modeling: Computational chemistry, including Density Functional Theory (DFT), can be employed to predict photostability and simulate degradation mechanisms at the molecular level sustainability-directory.commdpi.com. Time series analysis methods, such as ARIMA models, are being explored to forecast color changes over time researchgate.netntnu.no.

Accelerated Aging: Rigorous accelerated aging studies that simulate real-world weathering and usage conditions are essential for validating predictive models and understanding performance limits sustainability-directory.commdpi.com.

Future Research: The development of advanced predictive models, potentially integrating machine learning and artificial intelligence, to forecast PY155's behavior in specific applications is a key future direction. This includes creating "digital twins" of pigment performance and validating these models with comprehensive experimental data under multi-stressor conditions. Research into novel stabilization strategies at the molecular or formulation level will also be critical.

Novel Applications in Smart Materials and Responsive Systems

The inherent properties of organic pigments are increasingly being leveraged for applications beyond traditional coloration, moving towards functional materials.

Fluorescence Applications: PY155 exhibits solid-state fluorescence atamanchemicals.commedchemexpress.com, a property that could be exploited in applications requiring luminescence, such as security inks, fluorescent markers, or optical sensors.

Organic Electronics: The broader field of organic dyes and pigments is being investigated for use in organic electronics, including organic field-effect transistors (OFETs) and solar cells, due to their semiconducting properties researchgate.net.

Stimuli-Responsive Materials: Research into functional organic dyes and pigments includes their use in stimuli-responsive systems, such as thermochromic, photochromic, or electrochromic materials that change color in response to external stimuli mdpi.comidu.ac.id.

Future Research: Future investigations could explore the potential of PY155 in these advanced functional areas. This might involve modifying its chemical structure or incorporating it into specific matrices to impart stimuli-responsive behavior or to utilize its electronic properties in devices. Its fluorescent properties could be further investigated for specialized sensing or security applications.

Interdisciplinary Approaches for Comprehensive Pigment Science

A holistic understanding and advancement of pigment science require the integration of multiple scientific disciplines, including chemistry, physics, materials science, and computational modeling.

Computational Chemistry: Advanced computational methods, such as DFT, TD-DFT, and molecular orbital theory, are instrumental in predicting pigment color properties, electronic transitions, and stability, thereby guiding molecular design sustainability-directory.commdpi.comnumberanalytics.com.

Advanced Analytics and Data Science: Sophisticated analytical techniques are essential for characterizing pigment structures and properties pcimag.comresearchgate.net. Furthermore, the application of data science, machine learning, and AI can accelerate the discovery of new pigments, optimize synthesis processes, and predict performance characteristics researchgate.netntnu.noimaging.org.

Modeling for Performance Prediction: Developing comprehensive models, such as Mie scattering models for optical behavior or kinetic models for degradation, requires interdisciplinary collaboration to accurately predict pigment performance in various applications sustainability-directory.comimaging.org.

Future Research: The future of PY155 research lies in fostering strong interdisciplinary collaborations. This involves developing integrated computational-experimental workflows for pigment design and optimization, utilizing AI and big data analytics to accelerate research cycles, and establishing standardized computational protocols for pigment characterization and performance prediction.

Compound List:

Acetoacetanilide

Acetoacet-meta-Xylidide

Alizarin green

Aromatic amines

Azo condensation pigment

Azo dyes

Azo pigments

Benzidine (B372746) derivatives

Butyl acrylate (B77674)

Cadmium sulfide (B99878)

C.I. Pigment Blue 15:1

C.I. Pigment Blue 15:2

C.I. Pigment Blue 15:3

C.I. Pigment Blue 15:4

C.I. Pigment Blue 15:6

C.I. Pigment Red 112

C.I. This compound (PY155, PY-155)

C.I. Pigment Yellow 12

C.I. Pigment Yellow 13

C.I. Pigment Yellow 14

C.I. Pigment Yellow 16

C.I. Pigment Yellow 17

C.I. Pigment Yellow 63

C.I. Pigment Yellow 81

C.I. Pigment Yellow 83 (PY83)

Cr2O3

Cyan pigments

Diacetoacetyl-p-phenylenediamine

Diarylide pigments

Diarylides

Diketopyrrolopyrroles

Dimethyl 2-aminoterephthalate

Disazomethine dye

4-Ethynylphenyl)propanoate

4-Methoxysalicylamide

4-Methyl-8-nitroquinoline

Halquinol

Hansa Yellow (PY1)

Hydrochloric acid

Indigo

Indigos

Inorganic pigments

Isoindigos

Iron oxides

Kavalactones

Lakes

Lignans

Merocyanines

MitoSOX Red

Monoazo pigments

Naphthalene diimides

Natural pigments

Organosulfur compounds

Perylenes

Phthalocyanine Blue pigments

Phthalocyanines

Poly(methyl hydroxyethyl (B10761427) acrylate) (PHEAA)

Poly(methyl methacrylate-co-butyl acrylate) (PMMA-co-PBA)

Polycarboxylic acid

Polymers

Potassium persulfate

Propidium Iodide

Quercetin 3,7-di-O-rhamnopyranoside

Quinacridones

Rac-cis-Ambroxol-d5

Resins

Rose Madder Genuine

S.I. This compound

Sap Green

Semi-empirical approaches

Sepia

Silica

Sodium hydroxide (B78521)

Sodium metabisulfite (B1197395)

Sodium dodecyl sulfate (B86663) (SDS)

Solvent dyes

Squaraines

Styrene

Sudan I

Tannins

Tartrazine yellow

Terraverte

Thermomyces Yellow Pigment

Thiazolyl Blue

Titanium dioxide (TiO2)

Toner

Toyama Yellow

Trihydrate

Ultramarine Blue

Ultramarine Violet

Viridian

Voss, L.

Vulcan Fast Yellows

Water-based paints

Yellow 51115

YInMn Blue

Q & A

Basic Research Questions

Q. How does the molecular structure of Pigment Yellow 155 (PY155) influence its photostability and solvent resistance?